molecular formula C10H12ClN5O4 B14063524 5'-Chloro-5-deoxy-guanosine

5'-Chloro-5-deoxy-guanosine

Cat. No.: B14063524
M. Wt: 301.69 g/mol
InChI Key: YBIZLKQGKRXLAZ-UHFFFAOYSA-N
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Description

5’-Chloro-5-deoxy-guanosine: is a modified nucleoside derived from guanosine, where the hydroxyl group at the 5’ position is replaced by a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Chloro-5-deoxy-guanosine typically involves the chlorination of guanosine. One common method is the reaction of guanosine with hypochlorous acid (HOCl) under controlled conditions. The reaction is carried out in an aqueous medium at a neutral pH to ensure selective chlorination at the 5’ position .

Industrial Production Methods: Industrial production of 5’-Chloro-5-deoxy-guanosine may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the process may include steps for purification, such as crystallization or chromatography .

Mechanism of Action

5’-Chloro-5-deoxy-guanosine exerts its effects primarily through interaction with adenosine receptors. It acts as a selective agonist for the adenosine A1 receptor, modulating pain perception and inflammatory responses. The compound’s mechanism involves binding to the receptor and triggering downstream signaling pathways that result in analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

  • 8-Chloro-2’-deoxyguanosine
  • 5-Chloro-2’-deoxycytidine
  • 8-Chloro-2’-deoxyadenosine

Comparison: 5’-Chloro-5-deoxy-guanosine is unique due to its selective chlorination at the 5’ position, which imparts distinct chemical and biological properties. Unlike other chlorinated nucleosides, it has shown significant potential as an adenosine receptor agonist, making it valuable for therapeutic applications .

Properties

Molecular Formula

C10H12ClN5O4

Molecular Weight

301.69 g/mol

IUPAC Name

2-amino-9-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12ClN5O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1H2,(H3,12,14,15,19)

InChI Key

YBIZLKQGKRXLAZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CCl)O)O)N=C(NC2=O)N

Origin of Product

United States

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